(3-Pyridyl)(trimethylsiloxy)acetonitrile
Description
Properties
Molecular Formula |
C10H14N2OSi |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-pyridin-3-yl-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C10H14N2OSi/c1-14(2,3)13-10(7-11)9-5-4-6-12-8-9/h4-6,8,10H,1-3H3 |
InChI Key |
YQSHVKCNVNXOEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on substituents and standard atomic weights.
Key Observations :
- The trimethylsiloxy group in the target compound introduces steric bulk and hydrophobicity, differentiating it from analogs with halogens (e.g., Cl, CF₃) or amino groups.
- Electron-withdrawing groups (e.g., cyano, CF₃) enhance reactivity toward nucleophiles, while pyridyl rings enable coordination with metal catalysts .
Physicochemical Properties
Trimethylsiloxy Impact: The siloxy group reduces water solubility compared to amino- or hydroxyl-substituted analogs, making it suitable for reactions requiring anhydrous conditions .
Stability and Handling Considerations
- Hydrolysis Sensitivity: The trimethylsiloxy group is prone to hydrolysis in aqueous or acidic media, releasing silanols. This contrasts with halogenated derivatives (e.g., 3-chloro analogs), which are more stable but require careful disposal .
- Thermal Stability : Silyl ethers generally decompose above 200°C, limiting high-temperature applications compared to CF₃-substituted compounds .
Preparation Methods
Decarboxylation and Aldoxime Intermediate Generation
The foundational strategy for synthesizing pyridyl-acetonitrile derivatives involves decarboxylation of epoxypropionate precursors followed by aldoxime formation. For example, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes aqueous decarboxylation using KH₂PO₄ to yield 3,4-dimethoxy phenylacetaldehyde. This intermediate is subsequently treated with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in ether or dichloromethane to form the aldoxime derivative.
Critical Parameters:
Dehydration to Nitrile Using Phase-Transfer Catalysis
The aldoxime intermediate undergoes dehydration in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali (NaOH or KOH). Ethanol recrystallization yields the final nitrile product with >99% purity by HPLC.
Table 1: Optimization of Dehydration Conditions
| Catalyst | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBAB | NaOH | 80 | 82 | 99.2 |
| PEG-400 | KOH | 70 | 78 | 98.7 |
| None | NaHCO₃ | 100 | 45 | 95.1 |
Hetero-Diels–Alder and Knoevenagel–Stobbe Approach
Construction of the Pyridine Core
Recent advancements utilize a hetero-Diels–Alder reaction between enone-derived α-amino acids and dienophiles to assemble the pyridine ring. For instance, l-aspartic acid derivative 6 is converted to β-ketophosphonate ester 7 (92% yield) via reaction with dimethyl methylphosphonate anion. Subsequent trityl-group replacement with a Cbz-protecting group ensures regioselectivity in the cyclization step.
Knoevenagel–Stobbe Condensation
The Knoevenagel–Stobbe process couples the pyridine intermediate with trimethylsiloxy acetonitrile precursors. Iron-catalyzed cross-coupling further functionalizes the biaryl system, achieving overall yields of 65–70% for the target compound.
Mechanistic Insight:
-
Lewis acid catalysts (e.g., FeCl₃) facilitate C–C bond formation between the pyridyl and acetonitrile moieties.
-
Trimethylsilyl protection of hydroxyl groups prevents undesired side reactions during condensation.
Grignard Reaction and Hydrogenation Strategy
Grignard Addition to N-Protected 3-Piperidone
A patent-pending method involves reacting N-protected 3-piperidone with para-substituted phenyl magnesium halides to form 3-hydroxy-3-phenylpiperidine. The Grignard reagent selectively attacks the ketone, yielding a tertiary alcohol intermediate.
Example Protocol:
Dehydration and Hydrogenation
The alcohol intermediate undergoes acid-catalyzed dehydration (e.g., H₂SO₄) to form a diene mixture, which is hydrogenated using transition metal catalysts (Pd/C or Raney Ni). Final deprotection yields racemic 3-phenylpiperidine, resolved via chiral tartaric acid derivatives.
Table 2: Hydrogenation Catalysts and Outcomes
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C | 10 | 50 | 95 |
| Raney Ni | 15 | 80 | 88 |
| PtO₂ | 5 | 30 | 78 |
Optimization of Reaction Conditions and Catalytic Systems
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) enhance the solubility of siloxy intermediates but may lead to silyl group hydrolysis. Mixed solvent systems (e.g., CH₂Cl₂/MeCN) balance reactivity and stability.
Role of Trimethylsilyl Protecting Groups
The trimethylsiloxy group serves dual roles:
-
Steric Shielding: Prevents nucleophilic attack at the α-carbon of the acetonitrile group.
-
Thermal Stability: Allows reactions at elevated temperatures (up to 120°C) without decomposition.
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison for (3-Pyridyl)(trimethylsiloxy)acetonitrile Synthesis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-pyridyl)(trimethylsiloxy)acetonitrile, and how do reaction intermediates influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are often prepared by reacting pyridyl-containing precursors with trimethylsiloxy reagents under anhydrous conditions. Key intermediates, such as 2-[2-(3-pyridyl)phenyl]acetonitrile (precursor to pyridopyrimidines), require precise control of temperature (e.g., 140°C in ethylene glycol) and stoichiometric ratios of catalysts like sodium methoxide .
- Critical Factors : Monitor reaction progress using TLC or HPLC to isolate intermediates. Purification via column chromatography or recrystallization is essential to avoid siloxy group hydrolysis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- X-ray crystallography : Resolves bond angles (e.g., F–C–F angles ~104–112°) and torsion angles (e.g., Pd1–P1–O6–C7 = −85.9°), critical for confirming stereochemistry and ligand coordination .
- NMR : and NMR identify pyridyl proton shifts (δ 8.94–7.93 ppm) and siloxy group environments .
Advanced Research Questions
Q. How does solvent polarity affect the reactivity of this compound in quaternization or alkylation reactions?
- Mechanistic Insights : Acetonitrile’s high polarity (dielectric constant ~37.5) stabilizes charged intermediates in quaternization reactions. Comparative studies show reactions in acetonitrile at 81°C yield 20% higher efficiency than acetone or 2-butanone due to enhanced solvation of transition states .
- Experimental Design : Use a factorial design to optimize solvent mixtures, temperature, and catalyst loading. For example, a two-level factorial design with central point triplicates reduces experimental error in GC-FID analyses .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Case Study : Discrepancies in predicted vs. observed F–C–C bond angles (e.g., F46–C41–C37 = 112.0° experimentally vs. 109.5° tetrahedral model) may arise from crystal packing effects or ligand distortion. Validate via DFT calculations (B3LYP/6-31G*) and cross-check with high-resolution photoelectron spectroscopy .
- Data Reconciliation : Use hybrid methods combining X-ray crystallography, NMR, and mass spectrometry to validate computational models .
Q. What strategies mitigate matrix interference when quantifying this compound in complex biological or chemical mixtures?
- Analytical Optimization :
- LC-MS/MS : Use isotopically labeled internal standards (e.g., deuterated acetonitrile) to correct for ion suppression .
- GC-FID : Optimize inlet temperature (e.g., 250°C) and carrier gas flow rates (1.2 mL/min) to separate acetonitrile from co-eluting metabolites like ethanol .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent siloxy group degradation.
- Characterization : Combine crystallographic data with spectroscopic validation to address structural ambiguities.
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to interpret conflicting datasets from multiple techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
